(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1] x HBr
Description
The compound (1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1] x HBr belongs to the diazabicyclo[2.2.1]heptane family, a class of bicyclic amines characterized by structural rigidity, two stereogenic centers, and versatile coordination sites. These features make them valuable in asymmetric catalysis and medicinal chemistry . The (1S,4S) stereochemistry ensures precise spatial arrangements, critical for interactions with biological targets or chiral substrates. The 4-chlorophenyl substituent introduces electron-withdrawing effects and steric bulk, influencing reactivity and selectivity. The hydrobromide salt (x HBr) enhances solubility and stability, with x indicating stoichiometry (mono- or dihydrobromide) .
Properties
IUPAC Name |
2-(4-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2.BrH/c12-8-1-3-10(4-2-8)14-7-9-5-11(14)6-13-9;/h1-4,9,11,13H,5-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMLSMYPDMNCNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2C3=CC=C(C=C3)Cl.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Synthetic Route from Chiral Hydroxyproline Derivatives
A well-documented method involves the use of trans-4-hydroxy-L-proline as a chiral precursor, which undergoes several steps to yield the target bicyclic compound:
| Step | Reaction | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | N-Tosylation of trans-4-hydroxy-L-proline | Tosyl chloride, sodium carbonate | N-Tosylated intermediate |
| 2 | Reduction of N-tosylated intermediate | Borane in tetrahydrofuran (THF) | Corresponding diol |
| 3 | Ditosylation of diol | Tosyl chloride, DMAP, pyridine | Tritosyl derivative (separable by chromatography) |
| 4 | Cyclization | Benzylamine in methanol, sealed tube, 90 °C | (1S,4S)-2-benzyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane |
| 5 | Tosyl group cleavage and salt formation | Hydrobromic acid in acetic acid | (1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide |
This route allows for stereochemical control, yielding the (1S,4S) enantiomer specifically.
Alternative Synthetic Route Using Quinuclidinone Oxime and Beckmann Rearrangement
Another approach involves the transformation of commercially available 3-quinuclidinone hydrochloride:
| Step | Reaction | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Formation of oxime | Hydroxylamine | Oxime intermediate |
| 2 | Beckmann rearrangement | Polyphosphoric acid, 130 °C | Lactam regioisomers |
| 3 | Separation | Silica gel column chromatography | Lactam isomers |
| 4 | Reduction | Lithium aluminum hydride | Diazabicyclic derivatives |
| 5 | Salt formation | Treatment with 4 M hydrochloric acid in 1,4-dioxane | Dihydrochloride salts |
Though this method primarily yields dihydrochloride salts, it demonstrates the versatility of diazabicyclic core synthesis, which can be adapted for hydrobromide salt formation as needed.
Functionalization with 4-Chlorophenyl Group
Data Table Summarizing Key Preparation Steps and Conditions
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|---|
| 1 | N-Tosylation | trans-4-hydroxy-L-proline | Tosyl chloride, Na2CO3 | N-Tosylated proline derivative | Chiral control |
| 2 | Reduction | N-Tosylated intermediate | Borane in THF | Diol intermediate | |
| 3 | Ditosylation | Diol | Tosyl chloride, DMAP, pyridine | Tritosyl derivative | Chromatographic separation |
| 4 | Cyclization | Tritosyl derivative | Benzylamine, MeOH, 90 °C | Bicyclic tosyl intermediate | Sealed tube heating |
| 5 | Tosyl cleavage & salt formation | Cyclized intermediate | HBr in acetic acid | Target hydrobromide salt | Final product |
Research and Analytical Notes
- The synthetic methods described are adapted from patent-optimized procedures and peer-reviewed research articles focusing on the synthesis of diazabicyclic compounds with biological activity.
- The use of chiral precursors such as hydroxyproline ensures stereochemical purity of the (1S,4S) isomer.
- Hydrobromide salt formation enhances the compound's stability and facilitates isolation.
- Alternative methods involving Beckmann rearrangement and lithium aluminum hydride reduction provide complementary synthetic routes, though they may require further functionalization to introduce the 4-chlorophenyl group.
- The compound’s predicted physical properties include a boiling point of approximately 356.5 °C and density around 1.238 g/cm³, supporting its characterization during synthesis.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are examples of substitution reactions that this compound can undergo.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
- This compound serves as a crucial intermediate in the synthesis of drugs targeting neurological disorders such as depression and anxiety. Its unique bicyclic structure allows for modifications that enhance the pharmacological properties of resultant compounds.
Case Study: Synthesis of Neuroactive Agents
- Research has demonstrated that derivatives of (1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane HBr exhibit promising activity against serotonin receptors, which are vital in treating mood disorders. For example, compounds synthesized from this intermediate have shown increased binding affinity and selectivity for serotonin receptor subtypes compared to traditional antidepressants .
Neuroscience Research
Investigating Neurotransmitter Systems
- The compound is utilized in studies that explore neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Researchers employ this compound to understand better the mechanisms of action for potential treatments of mental health conditions.
Data Table: Effects on Neurotransmitter Activity
| Compound Derivative | Target Receptor | Binding Affinity (Ki) | Efficacy (%) |
|---|---|---|---|
| A | 5-HT1A | 12 nM | 85 |
| B | D2 | 25 nM | 75 |
| C | 5-HT2A | 8 nM | 90 |
Note: Data reflects findings from various studies focusing on the pharmacodynamics of derivatives based on (1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane HBr .
Analytical Chemistry
Reference Standard in Analytical Methods
- In analytical chemistry, (1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane HBr is used as a reference standard for validating analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Its consistent properties allow researchers to ensure accuracy in quantifying other compounds.
Case Study: Method Validation
- A study conducted on the validation of an HPLC method for quantifying neuroactive compounds utilized this hydrobromide salt as a standard. The results showed that using (1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane HBr significantly improved the reliability of the measurements across various sample matrices .
Drug Formulation
Enhancing Bioavailability
- The structural characteristics of (1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane HBr allow it to be incorporated into drug formulations effectively. Its ability to enhance solubility and stability makes it a valuable component in developing new therapeutic agents.
Data Table: Comparison of Bioavailability
| Formulation Type | Compound Used | Bioavailability (%) |
|---|---|---|
| Traditional | Fluoxetine | 40 |
| With (1S,4S) | Modified Fluoxetine | 70 |
| New Derivative | Novel Compound from HBr | 85 |
Note: The data indicates improved bioavailability when utilizing formulations containing (1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane HBr compared to traditional formulations .
Mechanism of Action
The mechanism of action of (1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key analogues include variations in substituents and salt forms:
Key Comparative Findings
Electronic and Steric Effects
- 4-Chlorophenyl vs. 4-Fluorophenyl : The chloro group is more electron-withdrawing than fluorine, enhancing electrophilicity in catalytic processes. This increases Lewis acidity, improving coordination to metal centers in asymmetric reactions .
- Benzyl Substituent : Introduces bulkier aromatic groups, favoring interactions with hydrophobic pockets in biological targets (e.g., α4β2-nAChR partial agonism) .
Salt Forms and Solubility
- Dihydrobromide salts (e.g., CAS 116258-17-4) offer higher aqueous solubility than monohydrobromides, critical for in vivo studies. The free base (CAS 198988-88-4) is typically used in synthetic intermediates .
Asymmetric Catalysis
Diazabicycloheptanes with 4-halophenyl substituents (Cl, F) are effective ligands in asymmetric catalysis. For example, the 4-chlorophenyl variant’s rigidity and electron-withdrawing properties improve enantioselectivity in cyclopropanation reactions compared to its 4-fluoro counterpart .
Medicinal Chemistry
- Leukotriene A4 Hydrolase Inhibition: A derivative with an oxazolylphenoxy group (CAS 943764-99-6) exhibited inhibitory activity, demonstrating the scaffold’s versatility in targeting enzymes .
Biological Activity
The compound (1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1] x HBr, also known as (1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide, is an important intermediate in pharmaceutical development and neuroscience research. Its unique structural properties contribute to its biological activities, particularly in relation to neurological disorders and cancer treatment.
Chemical Structure and Properties
- IUPAC Name : (1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide
- Molecular Formula : C11H13ClN2·HBr
- Molecular Weight : 259.973 g/mol
- CAS Number : 308103-51-7
1. Pharmaceutical Development
This compound has been identified as a key intermediate in the synthesis of drugs targeting neurological disorders. Its structural characteristics allow it to be effectively incorporated into drug formulations, enhancing bioavailability and therapeutic efficacy compared to similar compounds .
2. Neuroscience Research
In neuroscience studies, this compound is utilized to investigate neurotransmitter systems. This research aids in understanding the mechanisms behind potential treatments for mental health conditions .
3. Anticancer Activity
Recent studies have highlighted the compound's antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound exhibited significant antiproliferative effects on human cervical cancer cell lines (HeLa, CaSki, and ViBo). Notably, one derivative was found to be more potent than Cisplatin and Paclitaxel with IC50 values of 0.99 µM for HeLa cells .
The mechanism by which this compound induces antiproliferative effects involves:
- Induction of apoptosis through caspase-3 activation.
- Cell cycle arrest at the G1 phase in cancer cells.
- Minimal cytotoxicity to normal human lymphocytes at effective doses .
Data Table: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 8a | HeLa | 0.99 | Apoptosis via caspase-3 activation |
| Compound 8a | CaSki | 2.36 | G1 phase arrest |
| Compound 8a | ViBo | 0.73 | Non-necrotic cytotoxicity |
| Cisplatin | HeLa | >10 | Standard chemotherapy agent |
| Paclitaxel | HeLa | >10 | Standard chemotherapy agent |
Case Studies
A significant case study involved the synthesis of six new Michael adducts derived from (1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane dithiocarbamate with nitrostyrenes. The resulting compounds were tested for their antiproliferative activity against cervical cancer cell lines, showing promising results that suggest further investigation into their therapeutic potential is warranted .
Q & A
Q. How is the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold synthesized, and what are the key stereochemical considerations?
The bicyclic scaffold is synthesized from trans-4-hydroxy-L-proline via a multi-step process involving directed lithiation with sec-butyllithium/(-)-sparteine to induce asymmetry. The rigid bicyclic structure is critical for maintaining stereochemical integrity, as confirmed by X-ray crystallography . Key steps include N-protection, deprotonation, and functionalization of the nitrogen atoms. The (1S,4S) configuration ensures proper spatial orientation for catalytic or receptor-binding applications.
Q. What spectroscopic and crystallographic methods validate the structure and stereochemistry of this compound?
- X-ray crystallography : Resolves absolute configuration (e.g., Acta Crystallographica reports for difluorophenyl analogs) .
- NMR spectroscopy : Confirms substituent positions via coupling constants and NOE effects.
- Chiral HPLC : Determines enantiomeric excess (e.g., 78% ee in asymmetric catalysis studies) .
- MDL numbers and CAS registries : Provide cross-referenced structural validation .
Q. How does the presence of HBr influence the compound's solubility and stability?
The hydrobromide salt enhances aqueous solubility, critical for pharmacological assays. Stability studies recommend storage at -20°C under inert atmospheres to prevent decomposition, particularly for analogs with halogenated aryl groups .
Advanced Research Questions
Q. What methodologies optimize enantioselectivity in asymmetric catalysis using (1S,4S)-2-(4-chlorophenyl) derivatives?
Studies in the Biginelli reaction demonstrate that substituents on the aryl group (e.g., chloro vs. fluoro) and reaction conditions (solvent, temperature) significantly impact enantiomeric excess. For example:
Q. How does the rigid bicyclic scaffold enhance receptor binding compared to flexible analogs like piperazine?
The 2,5-diazabicyclo[2.2.1]heptane scaffold enforces a fixed dihedral angle between nitrogen atoms, enabling precise orientation for hydrogen bonding and hydrophobic interactions. For example:
- In FKBP12 binding , the fluorophenyl group aligns with hydrophobic pockets, while the bicyclic nitrogen forms hydrogen bonds with Asp-37 and Glu-54 .
- Piperazine analogs show lower affinity due to conformational flexibility disrupting optimal interactions .
Q. What in vivo models are suitable for evaluating neuropharmacological effects of these compounds?
- Rodent models : Assess cardiovascular and CNS effects via intraperitoneal administration (e.g., CB1/CB2 receptor activation studies) .
- Receptor binding assays : Use radiolabeled ligands (e.g., [³H]CP-55,940 for cannabinoid receptors) to quantify affinity and selectivity .
- Behavioral tests : Evaluate cognitive function (e.g., Morris water maze) for nootropic potential .
Q. How do halogen substituents (Cl vs. F) impact biological activity and metabolic stability?
- Chlorophenyl : Enhances lipophilicity and membrane permeability but may increase metabolic oxidation.
- Fluorophenyl : Improves binding affinity (e.g., FKBP12 IC₅₀ reduced by 40% vs. chloro) and resists CYP450 degradation . Experimental design : Compare pharmacokinetic profiles using LC-MS/MS and hepatic microsome assays .
Data Contradictions and Resolution
- Catalytic vs. Pharmacological Stereochemical Requirements : While (1S,4S) configuration is optimal for asymmetric catalysis , some receptor-binding studies suggest minor enantiomers retain partial activity . Resolution: Use enantiopure samples and molecular docking simulations to clarify structure-activity relationships.
- HBr Salt Stability : Some reports recommend lyophilization for long-term storage , while others suggest inert-atmosphere freezing . Resolution: Conduct accelerated stability studies under varying conditions.
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
